Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

tert-Butyl 4-nitrobenzylcarbamate structure
94838-58-1 structure
Nome del prodotto:tert-Butyl 4-nitrobenzylcarbamate
Numero CAS:94838-58-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803

tert-Butyl 4-nitrobenzylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 4-nitrobenzylcarbamate
    • TERT-BUTYL (4-NITROBENZYL)CARBAMATE
    • Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-nitrophenyl)methyl]carbamate
    • Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • (4-Nitrobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
    • 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
    • tert-Butyl N-(4-nitrobenzyl)carbamate
    • tert-butyl 4-nitrobenylcarbamate
    • DB-266774
    • F31260
    • NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • AC-29657
    • SY032055
    • N-Boc-4-nitrobenzylamine
    • EN300-141790
    • TERT-BUTYL(4-NITROBENZYL)CARBAMATE
    • DS-5967
    • AB49516
    • 4(t-butyloxycarbonylaminomethyl)nitrobenzene
    • 94838-58-1
    • tert-Butyl4-nitrobenzylcarbamate
    • (4-nitrobenzyl)carbamic acid t-butyl ester
    • MFCD09038178
    • (4-Nitro-benzyl)-carbamic acid tert-butyl ester
    • CS-0154393
    • (4-Nitrobenzyl)carbamic acid-tert-butyl ester
    • p-BocNHCH2C6H4NO2
    • N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
    • DTXSID20442509
    • SCHEMBL372131
    • N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
    • AKOS013101184
    • t-Butyl 4-nitrobenzylcarbamate
    • MDL: MFCD09038178
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
    • Chiave InChI: NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • Sorrisi: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 252.11100
  • Massa monoisotopica: 252.11100700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 298
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 84.2Ų
  • XLogP3: 2.3

Proprietà sperimentali

  • Punto di ebollizione: 408.8°C at 760 mmHg
  • PSA: 84.15000
  • LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Informazioni sulla sicurezza

tert-Butyl 4-nitrobenzylcarbamate Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

tert-Butyl 4-nitrobenzylcarbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-141790-0.05g
tert-butyl N-[(4-nitrophenyl)methyl]carbamate
94838-58-1 95%
0.05g
$47.0 2023-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032055-1g
N-Boc-4-nitrobenzylamine
94838-58-1 ≥95%
1g
¥750.0 2023-09-15
Enamine
EN300-141790-1.0g
tert-butyl N-[(4-nitrophenyl)methyl]carbamate
94838-58-1 95%
1g
$205.0 2023-05-24
Enamine
EN300-141790-5.0g
tert-butyl N-[(4-nitrophenyl)methyl]carbamate
94838-58-1 95%
5g
$554.0 2023-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-50mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
50mg
138CNY 2021-05-08
eNovation Chemicals LLC
D913446-5g
N-Boc-4-nitrobenzylamine
94838-58-1 95%
5g
$280 2023-09-03
eNovation Chemicals LLC
D913446-25g
N-Boc-4-nitrobenzylamine
94838-58-1 95%
25g
$860 2023-09-03
Enamine
EN300-141790-500mg
tert-butyl N-[(4-nitrophenyl)methyl]carbamate
94838-58-1 95.0%
500mg
$160.0 2023-09-30
Enamine
EN300-141790-100mg
tert-butyl N-[(4-nitrophenyl)methyl]carbamate
94838-58-1 95.0%
100mg
$71.0 2023-09-30
A2B Chem LLC
AC89483-1g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 98%
1g
$35.00 2024-07-18

tert-Butyl 4-nitrobenzylcarbamate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Riferimento
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 3 h, rt
Riferimento
Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
Novel lipoic acid analogues that inhibit nitric oxide synthase
Harnett, Jeremiah J.; Auguet, Michel; Viossat, Isabelle; Dolo, Christine; Bigg, Dennis; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Toluene ;  15 min, rt; 2 h, 60 °C; 16 h, rt
Riferimento
Novel diamine, polyamic acid therewith, and polyimide therefrom
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ;  4.5 h, rt
Riferimento
Chemoselective conversion of azides to t-butyl carbamates and amines
Jung, Yeon Joo; Chang, Yu Mi; Lee, Ji Hee; Yoon, Cheol Min, Tetrahedron Letters, 2002, 43(48), 8735-8739

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Riferimento
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  90 min, rt
Riferimento
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  4 h, rt
Riferimento
Azobenzene-based chloride transporters with light-controllable activities
Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Riferimento
Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids
Mazzier, Daniela; Maran, Marco; Polo Perucchin, Omar; Crisma, Marco; Zerbetto, Mirco; et al, Macromolecules (Washington, 2014, 47(21), 7272-7283

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ,  Water ;  22 h, 85 °C
Riferimento
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides
Molander, Gary A.; Shin, Inji, Organic Letters, 2011, 13(15), 3956-3959

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol ,  Water ;  3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates
Molander, Gary A.; Shin, Inji, Organic Letters, 2013, 15(10), 2534-2537

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, reflux
Riferimento
Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90
, China, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 16 h, rt
Riferimento
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
, United States, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Riferimento
Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects
Suh, Young-Ger; Lee, Yong-Sil; Min, Kyung-Hoon; Park, Ok-Hui; Seung, Ho-Sun; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
Riferimento
New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors
Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Riferimento
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  3 h, rt
Riferimento
A facile synthesis of primary and secondary amines
Lankiewicz, L.; Roj, A.; Szymanska, A.; Wiczk, W., Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
Riferimento
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  1 h, rt
1.2 Solvents: Toluene ;  heated; rt; rt → 0 °C; 2 h, 0 °C
Riferimento
Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor
Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

tert-Butyl 4-nitrobenzylcarbamate Raw materials

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

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